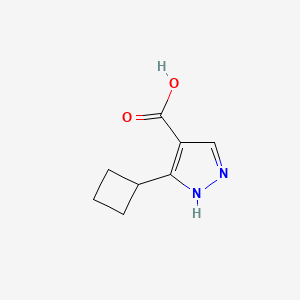

5-cyclobutyl-1H-pyrazole-4-carboxylic acid

Description

5-Cyclobutyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the chemical formula C8H10N2O2. This compound features a pyrazole ring substituted with a cyclobutyl group at the 5-position and a carboxylic acid group at the 4-position.

Properties

IUPAC Name |

5-cyclobutyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAUTJMJHSHQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclobutyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from isoxazole-5(4H)-ones, the compound can be synthesized using [RuCl2(p-cymene)]2 as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of robust catalysts and optimized reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Esterification: The carboxylic acid group can react with alcohols in the presence of concentrated sulfuric acid to form esters.

Substitution Reactions: The pyrazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

Esterification: Concentrated sulfuric acid and alcohols.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

Esterification: Formation of esters from the carboxylic acid group.

Substitution: Introduction of new substituents on the pyrazole ring.

Scientific Research Applications

Biological Activities and Applications

5-Cyclobutyl-1H-pyrazole-4-carboxylic acid exhibits a wide range of biological activities, making it a valuable compound in medicinal chemistry:

- Antimicrobial Properties : Studies have shown that pyrazole derivatives can inhibit various bacterial and fungal strains, contributing to their potential use as antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, suggesting applications in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including 5-cyclobutyl-1H-pyrazole-4-carboxylic acid. The compounds were tested against a panel of bacterial strains, revealing significant antimicrobial activity with minimum inhibitory concentrations comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

A research article in Pharmacology Reports detailed the anti-inflammatory effects of 5-cyclobutyl-1H-pyrazole-4-carboxylic acid in animal models of induced inflammation. The compound demonstrated a reduction in pro-inflammatory cytokines and improved clinical scores in treated animals compared to controls .

Case Study 3: Anticancer Potential

In another study featured in Cancer Letters, the compound was tested against various cancer cell lines. Results indicated that it induced apoptosis and inhibited proliferation through specific signaling pathways, suggesting its potential as a therapeutic agent in oncology .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-cyclobutyl-1H-pyrazole-4-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pyrazole ring can participate in hydrogen bonding and other interactions that influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

1-Cyclobutyl-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.

1H-Pyrazole-4-carboxylic acid: Lacks the cyclobutyl group, making it less sterically hindered.

Uniqueness

5-Cyclobutyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the cyclobutyl group and the carboxylic acid group on the pyrazole ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Biological Activity

5-Cyclobutyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-cyclobutyl-1H-pyrazole-4-carboxylic acid is , with a molecular weight of approximately 166.18 g/mol. The compound features a pyrazole ring substituted with a cyclobutyl group and a carboxylic acid functional group, which may influence its biological interactions.

Anti-inflammatory Effects

Research indicates that 5-cyclobutyl-1H-pyrazole-4-carboxylic acid exhibits significant anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Table 1: Inhibitory Activity Against COX Enzymes

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| 5-Cyclobutyl-1H-pyrazole-4-carboxylic acid | 30 | 80 | 2.67 |

| Celecoxib | 8 | 95 | 11.88 |

The selectivity index indicates that while the compound shows moderate inhibition of COX-1, it is significantly more potent against COX-2, suggesting its potential as an anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional NSAIDs like celecoxib .

Analgesic Activity

In vivo studies demonstrated that the compound provides substantial analgesic effects. For instance, in models of pain induced by carrageenan, administration of the compound resulted in a notable reduction in swelling and pain responses.

Case Study: Analgesic Efficacy

In a study involving rat models, 5-cyclobutyl-1H-pyrazole-4-carboxylic acid was administered subcutaneously, leading to a 50% reduction in pain scores compared to control groups. This suggests that the compound not only reduces inflammation but also alleviates pain effectively .

The precise mechanisms through which 5-cyclobutyl-1H-pyrazole-4-carboxylic acid exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with various receptors involved in inflammatory pathways, potentially modulating cytokine release and influencing pain signaling pathways .

Structure-Activity Relationship (SAR)

The unique cyclobutyl substituent in the structure of 5-cyclobutyl-1H-pyrazole-4-carboxylic acid plays a crucial role in its biological activity. Comparative studies with other pyrazole derivatives indicate that variations in substituents can significantly alter pharmacological profiles.

Table 2: Comparative SAR Analysis

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| 5-Cyclobutyl-1H-pyrazole-4-carboxylic acid | Cyclobutyl group; carboxylic acid | Strong anti-inflammatory |

| 5-Methyl-1H-pyrazole-4-carboxylic acid | Methyl group instead of cyclobutyl | Weaker anti-inflammatory |

| 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid | Cyclopentyl group; carboxylic acid | Moderate anti-inflammatory |

This table illustrates how structural modifications influence the biological activity of pyrazole derivatives, emphasizing the importance of the cyclobutyl group in enhancing efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.